molecular formula C8H7F3N2O2 B3334955 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione CAS No. 1005592-50-6

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione

Cat. No. B3334955
CAS RN: 1005592-50-6
M. Wt: 220.15 g/mol
InChI Key: RIHPNZIIOUVBPU-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione, also known as TFPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFPB is a versatile compound that has been used in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Photophysical Properties

  • A study by Taydakov et al. (2022) explored the photophysical properties of a binuclear gadolinium (III) complex involving 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione. The compound exhibited promising characteristics for creating highly luminescent Eu3+ and Sm3+ complexes.

Synthesis of Derivatives

  • Research by Rateb (2011) demonstrated the use of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione in synthesizing pyridine-2(1H)thione/one derivatives. These derivatives were further utilized for creating various heterocyclic compounds.

Microwave-Assisted Synthesis

  • A study conducted by Shaaban (2008) explored microwave-assisted synthesis using 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione, leading to the creation of trifluoromethyl derivatives of various heterocycles.

Antitumor Applications

  • Al-Suwaidan et al. (2015) reported the synthesis of compounds with 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-diones showing potential antitumor activity, particularly against melanoma, colon, lung, and breast cancer cell lines.

Preparation of Pyrazole Derivatives

  • Research by Song and Zhu (2001) involved using 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione for the synthesis of fluorinated pyrazole derivatives.

Pain Management Studies

  • A study by Lobo et al. (2015) focused on synthesizing derivatives of 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione for potential use in pain management.

properties

IUPAC Name

4,4,4-trifluoro-1-(1-methylpyrazol-4-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-13-4-5(3-12-13)6(14)2-7(15)8(9,10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHPNZIIOUVBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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